molecular formula C14H21N B13286278 N-(1-cyclopropylethyl)-2-propylaniline

N-(1-cyclopropylethyl)-2-propylaniline

Cat. No.: B13286278
M. Wt: 203.32 g/mol
InChI Key: FONAKAMKCNHICF-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2-propylaniline (CAS: 1019583-41-5) is an aniline derivative with the molecular formula C₁₄H₂₁N. Its structure features:

  • A cyclopropylethyl group attached to the nitrogen atom, introducing steric strain and hydrophobicity.
  • A propyl substituent at the 2-position of the aromatic ring, influencing electronic and steric properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-propylaniline

InChI

InChI=1S/C14H21N/c1-3-6-13-7-4-5-8-14(13)15-11(2)12-9-10-12/h4-5,7-8,11-12,15H,3,6,9-10H2,1-2H3

InChI Key

FONAKAMKCNHICF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-propylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the ethyl chain, which is subsequently attached to the aniline moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using cost-effective and scalable reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-propylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-propylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The table below highlights key differences between N-(1-cyclopropylethyl)-2-propylaniline and related compounds, focusing on substituent effects:

Compound Name Molecular Formula Structural Features Key Properties/Effects Reference
N-(1-Cyclopropylethyl)-4-(propan-2-yl)aniline C₁₄H₂₁N Isopropyl substituent at 4-position Enhanced binding affinity due to para-substitution
N-(1-Cyclobutylethyl)-4-(propan-2-yl)aniline C₁₄H₂₁N Cyclobutyl group (vs. cyclopropyl) Increased steric bulk; reduced strain
N-(1-Methylcyclopropylethyl)-4-(propan-2-yl)aniline C₁₄H₂₁N Methylated cyclopropane ring Altered hydrophobicity and metabolic stability
N-(1-Cyclohexylethyl)-4-(propan-2-yl)aniline C₁₅H₂₃N Cyclohexane ring (vs. cyclopropyl) Higher steric hindrance; slower kinetics
5-Chloro-N-(1-cyclopropylethyl)-2-methylaniline C₁₂H₁₆ClN Chlorine at 5-position Electron-withdrawing effects; altered reactivity
N-Cyclopropylmethyl-2-methoxy-5-methylaniline C₁₂H₁₇NO Methoxy group at 2-position Hydrogen bonding capacity; improved solubility

Key Observations from Comparative Studies

Substituent Position and Electronic Effects
  • Para vs. ortho substitution : Para-substituted analogs (e.g., 4-isopropyl) exhibit stronger binding to hydrophobic enzyme pockets compared to ortho-substituted derivatives (e.g., 2-propyl), likely due to reduced steric clashes .
  • Electron-withdrawing groups : Chlorine or nitro substituents (e.g., 5-chloro analog) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution reactions .
Steric and Conformational Effects
  • Cyclopropyl vs. cyclobutyl : The cyclopropyl group introduces ring strain, increasing reactivity in ring-opening reactions, whereas cyclobutyl analogs show greater conformational flexibility .
  • Bulkier substituents : Compounds with tert-butyl or cyclohexyl groups exhibit reduced binding to compact active sites but improved stability against enzymatic degradation .

Table 1. Substituent Effects on Reactivity and Binding

Substituent Type Example Compound Impact on Reactivity/Binding
Electron-withdrawing 5-Chloro-N-(1-cyclopropylethyl)-2-methylaniline Increased electrophilicity; improved SNAr reactivity
Electron-donating N-(1-Cyclopropylethyl)-2-methoxy-5-methylaniline Enhanced hydrogen bonding; higher solubility
Steric bulk 2-tert-butyl-N-(cyclopropylmethyl)aniline Reduced binding affinity; increased metabolic stability

Biological Activity

N-(1-cyclopropylethyl)-2-propylaniline is a compound that has garnered attention for its potential biological activities, particularly as a sphingosine kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity attributed to this compound is its role as an inhibitor of sphingosine kinase 1 (SK1). SK1 is crucial in the sphingolipid metabolic pathway, which regulates various cellular processes including proliferation, apoptosis, and inflammation. Inhibiting SK1 can disrupt these processes, making it a target for therapeutic interventions in diseases such as cancer and immune-mediated disorders .

Pharmacological Profile

  • Target Enzyme : Sphingosine kinase 1
  • Biological Effects :
    • Induces apoptosis in cancer cells
    • Modulates immune responses
    • Potentially reduces inflammation

The compound's non-lipidic nature enhances its compatibility with biological systems compared to traditional lipidic inhibitors, which often exhibit poor solubility and bioavailability .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cell lines and animal models. Key findings include:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammatory Models : Animal studies indicated that administration of the compound reduced markers of inflammation in models of autoimmune diseases, supporting its role in modulating immune responses .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Apoptosis InductionSignificant in cancer cells
Immune ModulationReduced inflammatory markers
SK1 InhibitionDisruption of sphingolipid metabolism

Table 2: Pharmacokinetic Properties

PropertyValue
Human Intestinal AbsorptionHigh (0.9927)
Blood-Brain Barrier PenetrationModerate (0.9807)
Caco-2 PermeabilityModerate (0.7506)

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